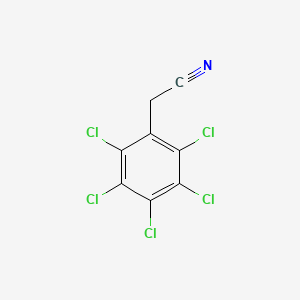

(Pentachlorophenyl)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

21316-51-8 |

|---|---|

Molecular Formula |

C8H2Cl5N |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentachlorophenyl)acetonitrile |

InChI |

InChI=1S/C8H2Cl5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1H2 |

InChI Key |

NETAEENURPVOMI-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pentachlorophenyl Acetonitrile and Its Derivatives

Established Reaction Pathways for Pentachlorophenyl-Substituted Acetonitriles

Direct Halogenation Strategies and Limitations

Direct chlorination of phenylacetonitrile (B145931) to achieve a pentasubstituted ring is a theoretically possible but practically challenging route. Electrophilic aromatic substitution, the fundamental mechanism for halogenation of aromatic rings, is significantly influenced by the directing effects of the substituents already present. The cyanomethyl group (-CH₂CN) is weakly ortho-, para-directing and deactivating.

The initial chlorination steps would likely yield a mixture of ortho- and para-chlorinated phenylacetonitriles. However, as more chlorine atoms are introduced onto the phenyl ring, the ring becomes progressively more electron-deficient and deactivated towards further electrophilic attack. The strong deactivating nature of multiple chlorine atoms makes the introduction of the fourth and fifth chlorine atoms increasingly difficult, requiring harsh reaction conditions such as high temperatures, strong Lewis acid catalysts (e.g., FeCl₃, AlCl₃), and prolonged reaction times.

A significant limitation of this approach is the lack of selectivity, which would lead to a complex mixture of mono-, di-, tri-, and tetrachlorinated isomers, making the isolation of the desired pentachlorophenyl)acetonitrile exceedingly difficult. Furthermore, the benzylic protons of the acetonitrile (B52724) moiety are susceptible to radical chlorination under harsh conditions, leading to undesired side products. A patent describing the α-chlorination of phenylacetonitriles using sulfuryl chloride or chlorine gas in the presence of a strong acid highlights the reactivity of the benzylic position, which could compete with aromatic chlorination. google.com

Nucleophilic Substitution Reactions in Arylacetonitrile Synthesis

A more viable approach for the synthesis of (Pentachlorophenyl)acetonitrile involves nucleophilic substitution reactions. This can be conceptualized in two primary ways: nucleophilic aromatic substitution (SNAAr) on a pentachlorinated aromatic ring or nucleophilic displacement by a cyanide source on a pentachlorobenzyl halide.

In the first scenario, a substrate such as hexachlorobenzene (B1673134) could potentially undergo nucleophilic aromatic substitution with a cyanide salt. The high degree of chlorination makes the aromatic ring highly electron-deficient and thus more susceptible to nucleophilic attack. However, displacing a chloride ion from an aromatic ring with cyanide typically requires harsh conditions, such as high temperatures and the use of a copper(I) cyanide catalyst in what is known as the Rosenmund-von Braun reaction. stackexchange.com The steric hindrance from the five chlorine atoms in hexachlorobenzene would likely impede the approach of the cyanide nucleophile, potentially requiring very high activation energy.

A more plausible route involves the reaction of a pentachlorobenzyl halide with an alkali metal cyanide. This reaction would proceed via a standard SN2 mechanism. The synthesis of related compounds, such as p-chlorophenylacetonitrile, has been demonstrated through the reaction of p-chlorobenzyl chloride with sodium cyanide. youtube.com This well-established method, often referred to as the Kolbe nitrile synthesis, is a common and effective way to form arylacetonitriles.

For the synthesis of (Pentachlorophenyl)acetonitrile, the required precursor would be pentachlorobenzyl chloride. This could be prepared from pentachlorotoluene via radical chlorination. The subsequent reaction with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like acetone or dimethylformamide (DMF), would yield the target compound. To facilitate the reaction, a catalytic amount of an iodide salt (e.g., NaI or KI) can be added to in situ convert the benzyl (B1604629) chloride to the more reactive benzyl iodide (Finkelstein reaction). youtube.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Pentachlorobenzyl chloride | Sodium Cyanide (NaCN) | Potassium Iodide (KI) | Acetone | Reflux | (Pentachlorophenyl)acetonitrile |

| Hexachlorobenzene | Copper(I) Cyanide (CuCN) | - | DMF | High Temperature | (Pentachlorophenyl)acetonitrile |

Palladium-Catalyzed Cross-Coupling Approaches for Arylation of Nitriles

Modern synthetic organic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. sigmaaldrich.comresearchgate.net These methods could be applied to the synthesis of (Pentachlorophenyl)acetonitrile by coupling a pentachlorophenyl-containing electrophile with a cyanomethyl nucleophile or its synthetic equivalent.

One potential strategy is the coupling of a pentachlorophenyl halide (e.g., pentachlorobromobenzene or pentachlorobenzene) with a metalated acetonitrile derivative. For instance, the reaction could involve a pentachlorophenyl halide and a cyanomethylzinc reagent in a Negishi-type coupling. Alternatively, a Buchwald-Hartwig amination-type reaction could be adapted for C-C bond formation, although this is less common for nitrile synthesis.

A more direct approach would be the palladium-catalyzed cyanation of a pentachlorophenyl halide. While this would yield pentachlorobenzonitrile, a subsequent step would be required to introduce the methylene (B1212753) group. A more convergent strategy would involve the coupling of a pentachlorophenyl halide with a reagent that delivers the entire -CH₂CN group. For example, a palladium-catalyzed reaction with a protected form of cyanoacetic acid followed by decarboxylation could be a possibility. The Suzuki-Miyaura cross-coupling of pentafluorophenyl esters has been reported, suggesting that highly halogenated aromatics can participate in such reactions. nih.govnih.gov

The primary challenges in this approach would be the steric hindrance and electronic deactivation of the pentachlorophenyl substrate, which can make oxidative addition to the palladium(0) catalyst sluggish. The choice of ligand on the palladium catalyst is crucial to overcome these hurdles, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reaction.

| Pentachlorophenyl Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Pentachlorobromobenzene | Zn(CH₂CN)₂ | Pd(dba)₂ | SPhos | - | THF |

| Pentachlorophenyl triflate | KCH₂CN | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene |

Organometallic Reagent-Mediated Syntheses of Related Acetonitrile Compounds

Organometallic reagents offer alternative pathways for the formation of C-C bonds and can be particularly useful for the synthesis of sterically hindered or electronically challenging molecules.

Indium-Mediated Transformations

Organoindium reagents have gained attention in organic synthesis due to their unique reactivity and tolerance of various functional groups. nih.govresearchgate.net Indium-mediated reactions, such as the Barbier-type reaction, are typically used for the allylation of carbonyl compounds but can be adapted for other C-C bond formations. wikipedia.org

In the context of acetonitrile synthesis, organoindium reagents could be employed in several ways. An organoindium reagent derived from a pentachlorophenyl halide could potentially react with a haloacetonitrile. For example, the reaction of pentachlorophenylindium, generated in situ from pentachlorobromobenzene and indium metal, with bromoacetonitrile could theoretically form (Pentachlorophenyl)acetonitrile. The utility of organoindium reagents in photocatalytic cross-coupling reactions has also been demonstrated, where they can serve as a source of alkyl radicals. nih.gov This opens up possibilities for radical-based cyanomethylation of a pentachlorophenyl substrate. The preparation and application of organoindium reagents in organic synthesis is a broad and developing field. nih.gov

Other Metal-Catalyzed Cyanomethylation Reactions

Beyond palladium, other transition metals can catalyze the cyanomethylation of aryl halides or related compounds. Copper-catalyzed reactions, for instance, have a long history in cyanation reactions (Rosenmund-von Braun reaction). stackexchange.com More contemporary copper-catalyzed cross-coupling reactions could potentially be adapted for the synthesis of (Pentachlorophenyl)acetonitrile.

Nickel catalysts are also known to facilitate cross-coupling reactions and can sometimes offer different reactivity and selectivity compared to palladium. A nickel-catalyzed coupling between a pentachlorophenyl halide and a cyanomethyl nucleophile could be a viable alternative.

Furthermore, metal-catalyzed C-H activation is an emerging area that could, in principle, be applied. A direct cyanomethylation of a pentachlorobenzene (B41901) C-H bond, while extremely challenging due to the inertness of these bonds, represents a highly atom-economical approach. Gold-catalyzed C-H imidation of polycyclic aromatic hydrocarbons has been reported, indicating the potential for transition metals to functionalize otherwise unreactive C-H bonds. nagoya-u.ac.jp

Optimization of Reaction Parameters and Yield Enhancement in (Pentachlorophenyl)acetonitrile Synthesis

The synthesis of (pentachlorophenyl)acetonitrile typically proceeds via a nucleophilic substitution reaction between a pentachlorobenzyl halide and a cyanide salt. The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. Key parameters that are often manipulated include temperature, solvent, catalyst, and the molar ratio of reactants.

A common approach to optimizing such a synthesis is through a factorial design of experiments, which allows for the systematic evaluation of multiple variables simultaneously. For the synthesis of (pentachlorophenyl)acetonitrile from pentachlorobenzyl chloride and sodium cyanide, a hypothetical optimization study might explore the following parameters:

Temperature: The reaction temperature can significantly influence the rate of reaction. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesirable by-products through side reactions.

Solvent: The choice of solvent is critical as it must dissolve the reactants and facilitate the nucleophilic substitution. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for this type of reaction. The polarity and boiling point of the solvent will affect the reaction kinetics and the ease of product purification.

Phase-Transfer Catalyst: In reactions involving a solid salt (like sodium cyanide) and an organic substrate, a phase-transfer catalyst (PTC) can dramatically enhance the reaction rate. Catalysts such as tetrabutylammonium bromide (TBAB) or a crown ether can transport the cyanide anion from the solid phase to the organic phase where the reaction occurs.

Molar Ratio of Reactants: The stoichiometry of the reactants can impact the conversion of the starting material. Using an excess of the cyanide salt can help to drive the reaction to completion.

The results of such an optimization study can be tabulated to identify the conditions that provide the highest yield of (pentachlorophenyl)acetonitrile.

Table 1: Hypothetical Optimization of Reaction Parameters for (Pentachlorophenyl)acetonitrile Synthesis

| Experiment | Temperature (°C) | Solvent | Catalyst (mol%) | Molar Ratio (NaCN:PCP-Cl) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 60 | Acetonitrile | None | 1.1 : 1 | 45 |

| 2 | 80 | Acetonitrile | None | 1.1 : 1 | 60 |

| 3 | 80 | DMF | None | 1.1 : 1 | 75 |

| 4 | 80 | DMF | TBAB (5) | 1.1 : 1 | 92 |

| 5 | 80 | DMF | TBAB (5) | 1.5 : 1 | 95 |

From this hypothetical data, the optimal conditions would be identified as reacting pentachlorobenzyl chloride with a 1.5 molar equivalent of sodium cyanide in DMF at 80°C in the presence of 5 mol% TBAB as a phase-transfer catalyst. These conditions would be expected to produce a high yield of the desired product. Further minor adjustments and analysis would be necessary to ensure the scalability and cost-effectiveness of the synthesis for industrial applications.

Stereochemical Control and Regioselectivity Considerations in Substituted Acetonitrile Formation

While (pentachlorophenyl)acetonitrile itself is an achiral molecule and its direct synthesis from a pentachlorophenyl precursor does not involve stereochemical or regiochemical choices, the principles of stereochemical control and regioselectivity are paramount in the synthesis of more complex substituted acetonitriles.

Stereochemical Control refers to the ability to control the three-dimensional arrangement of atoms in a molecule. In the context of acetonitrile synthesis, this becomes relevant when a new stereocenter is created. For instance, the α-functionalization of an existing substituted acetonitrile can lead to the formation of a chiral center. Strategies to control the stereochemistry include:

Substrate Control: The existing stereochemistry in a molecule can influence the stereochemical outcome of a subsequent reaction at a different part of the molecule.

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereoselectivity of a reaction. After the reaction, the auxiliary is removed, leaving the desired stereoisomer of the product. This method is particularly useful for controlling the stereochemical outcome of reactions that would otherwise produce a mixture of enantiomers or diastereomers.

Catalyst Control: Chiral catalysts can be used to create a chiral environment around the reactants, favoring the formation of one stereoisomer over another.

Regioselectivity is the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of substituted acetonitriles, regioselectivity is a key consideration when there are multiple potential sites for a reaction to occur. For example, in the functionalization of a molecule that contains multiple reactive sites, the reaction conditions can be tuned to favor the addition of the acetonitrile moiety at a specific position.

The choice of catalyst and solvent can play a crucial role in determining the regioselectivity of a reaction. For instance, in the [3+2] annulation of ketoxime acetates and ynals for the synthesis of pyrroles, switching the catalyst and solvent can direct the reaction towards different regioisomeric products. nih.gov Theoretical studies using Density Functional Theory (DFT) can also be employed to predict and understand the regioselectivity observed in cycloaddition reactions for the synthesis of substituted nitrogen-containing heterocycles. researchgate.netimist.ma

Recent advances in organic synthesis have also focused on the electrochemical C(sp³)–H bond oxidative functionalization of acetonitrile to form new C-C or C-heteroatom bonds. nih.gov These methods can offer high levels of chemoselectivity and, in some cases, stereoselectivity in the synthesis of complex nitrile-containing molecules. The reaction conditions, including the electrolyte, electrode material, and applied potential, are critical parameters for controlling the outcome of such reactions.

Structural Characterization and Elucidation of Pentachlorophenyl Acetonitrile

Single-Crystal X-ray Diffraction Analysis of (Pentachlorophenyl)acetonitrile and its Crystal Structures

The crystallographic parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. For a hypothetical crystal of (Pentachlorophenyl)acetonitrile, these parameters would be determined by X-ray diffraction analysis. These include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), which define the crystal system (e.g., monoclinic, orthorhombic).

Based on related structures, one could anticipate the key parameters. For instance, analysis of various phenylacetonitrile (B145931) derivatives often reveals monoclinic or orthorhombic crystal systems. The presence of the bulky and electron-rich pentachlorophenyl group would significantly influence the unit cell dimensions, likely resulting in a larger cell volume compared to simpler phenylacetonitriles to accommodate the sterically demanding and highly substituted aromatic rings.

Table 1: Predicted Crystallographic Data Profile for (Pentachlorophenyl)acetonitrile (Note: This table is predictive, based on typical values for related organochlorine compounds, as specific experimental data is not publicly available.)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| a (Å) | 8 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 10 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 (if monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 1000 - 2000 |

| Z (molecules/unit cell) | 4 or 8 |

The conformation of (Pentachlorophenyl)acetonitrile is largely defined by the rotational orientation of the acetonitrile (B52724) group relative to the pentachlorophenyl ring. The key dihedral angle would be that defined by the C-C-C-N chain of atoms. In related benzyl (B1604629) cyanide structures, this angle is typically not perfectly planar, often exhibiting a slight torsion to minimize steric hindrance between the methylene (B1212753) protons and the ortho-substituents on the aromatic ring. wikipedia.org Given the presence of two bulky chlorine atoms in the ortho positions of the pentachlorophenyl ring, a significant deviation from coplanarity would be expected. The C(aromatic)-C(methylene)-C(nitrile)-N dihedral angle would likely be in the range of 70-90° to alleviate steric strain. The pentachlorophenyl ring itself is expected to be nearly planar, although minor puckering can be induced by crystal packing forces.

The solid-state packing of (Pentachlorophenyl)acetonitrile would be governed by a combination of weak intermolecular forces, creating a stable three-dimensional lattice.

Halogen Bonding: The five chlorine atoms on the phenyl ring are prime candidates for forming halogen bonds. acs.orgacs.org This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.org In this case, the nitrogen atom of the nitrile group is an excellent halogen bond acceptor. mdpi.comresearchgate.netnih.gov Therefore, strong C-Cl···N halogen bonds are predicted to be a dominant and highly directional interaction guiding the crystal packing. mdpi.comnih.gov Weaker C-Cl···Cl interactions may also be present.

π-Stacking: The electron-deficient pentachlorophenyl ring can participate in π-π stacking interactions. libretexts.org Due to the electron-withdrawing nature of the chlorine atoms, the aromatic ring is "electron-poor" and would likely favor interactions with other aromatic systems in a displaced or offset stacking arrangement to minimize electrostatic repulsion and maximize dispersion forces. nih.govacs.orgrsc.org These interactions are a common feature in the crystal engineering of polycyclic and substituted aromatic hydrocarbons. rsc.org

Spectroscopic Methodologies for Structural Confirmation of (Pentachlorophenyl)acetonitrile

Spectroscopic techniques are essential for confirming the molecular structure by probing the vibrations of chemical bonds and the magnetic environments of atomic nuclei.

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For (Pentachlorophenyl)acetonitrile, several characteristic peaks are expected.

The most distinct vibration would be the C≡N (nitrile) stretch, which appears as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations of the pentachlorophenyl ring would be observed in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations for aryl chlorides typically appear as strong bands in the 1000-1100 cm⁻¹ region. The aliphatic C-H stretching of the methylene (-CH₂-) group would be found just below 3000 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Frequencies for (Pentachlorophenyl)acetonitrile

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -C≡N (Nitrile) | Stretch | 2240 - 2260 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Variable |

| -CH₂- (Methylene) | Stretch | 2900 - 3000 | Weak |

| C-Cl (Aryl Chloride) | Stretch | 1000 - 1100 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of (Pentachlorophenyl)acetonitrile is expected to be very simple. The pentachlorophenyl group has no protons. Therefore, the spectrum would show a single sharp peak (a singlet) corresponding to the two equivalent protons of the methylene (-CH₂-) group. The chemical shift of this singlet would be influenced by the adjacent electron-withdrawing nitrile group and the highly electronegative pentachlorophenyl ring, likely placing it in the range of δ 4.0-4.5 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide more detailed structural information. A signal for the methylene carbon (-CH₂-) is expected around δ 25-35 ppm. The carbon of the nitrile group (-C≡N) would appear in the characteristic region of δ 115-120 ppm. The pentachlorophenyl ring would show multiple signals in the aromatic region (δ 120-140 ppm). Due to the substitution pattern, three distinct signals for the chlorinated carbons are expected: one for the carbon at the para position, one for the two carbons at the meta positions, and one for the two carbons at the ortho positions. A fourth aromatic signal would correspond to the carbon atom to which the acetonitrile group is attached (the ipso-carbon). The precise shifts would be influenced by the strong electron-withdrawing and anisotropic effects of the chlorine atoms. nih.govnist.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (Pentachlorophenyl)acetonitrile (Note: Predicted shifts are relative to TMS and based on data for analogous compounds.)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₂- | 4.0 - 4.5 | Singlet |

| ¹³C | -CH₂- | 25 - 35 | - |

| ¹³C | -C≡N | 115 - 120 | - |

| ¹³C | C-CH₂ (ipso-carbon) | ~125 | - |

| ¹³C | C-Cl (ortho, meta, para) | 128 - 140 | - |

Chemical Reactivity and Derivatization Strategies for Pentachlorophenyl Acetonitrile

Transformations at the Nitrile Functionality

The electron-withdrawing nature of the pentachlorophenyl group influences the reactivity of the nitrile, making it susceptible to various nucleophilic additions and reductions.

Hydrolysis and Amidation Pathways

(Pentachlorophenyl)acetonitrile can undergo hydrolysis to form corresponding carboxylic acids or amides under appropriate conditions. Acid-catalyzed hydrolysis typically yields the carboxylic acid, while controlled hydrolysis, often in the presence of a base or certain catalysts, can lead to the formation of the amide. vedantu.comiupac.org The reaction of nitriles with water to form amides can be facilitated by various reagents and conditions. ntnu.no For instance, the hydrolysis of acetonitrile (B52724) to acetamide (B32628) can be achieved using peroxides or basic conditions. ntnu.no

Amidation can also be achieved through different synthetic routes. For example, the reaction of aryl isothiocyanates with acetonitrile in the presence of a base like potassium hydroxide (B78521) can produce acetamides. researchgate.netmdpi.com This method provides a direct way to form the amide bond.

Reduction Reactions to Amines

The nitrile group of (pentachlorophenyl)acetonitrile can be reduced to a primary amine, 2-(pentachlorophenyl)ethan-1-amine. This transformation is a fundamental reaction in organic synthesis. libretexts.org Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgyoutube.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgcommonorganicchemistry.com The reaction conditions, including pressure and temperature, can be varied depending on the chosen catalyst. libretexts.org Electrochemical methods have also been developed for the reduction of nitriles to primary amines, offering a highly selective alternative. nih.govosti.gov For instance, copper nanoparticles have shown high Faradaic efficiency for the electroreduction of acetonitrile to ethylamine. nih.govosti.gov

Table 1: Comparison of Reduction Methods for Nitriles

| Reducing Agent/Method | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | High reactivity, effective for a wide range of nitriles. libretexts.orgyoutube.com | Highly reactive with protic solvents, requires careful handling. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, metal catalyst (Pd, Pt, Ni), elevated temperature and pressure. libretexts.org | Cleaner reaction, avoids stoichiometric metal waste. libretexts.org | May require specialized equipment for handling hydrogen gas, potential for side reactions. commonorganicchemistry.com |

| Electrochemical Reduction | Copper nanoparticles, ambient temperature and pressure. nih.govosti.gov | High selectivity for primary amines, environmentally friendly. nih.govosti.gov | May require specialized electrochemical setup. |

Cycloaddition Reactions Leading to Heterocyclic Frameworks

The nitrile functionality of (pentachlorophenyl)acetonitrile can participate in cycloaddition reactions to construct various heterocyclic systems. These reactions are valuable for the synthesis of complex molecules with potential biological activity. For example, nitriles can react with other molecules in [2+2] cycloadditions to form four-membered rings. mdpi.com Additionally, nitriles are known to be precursors for the synthesis of nitrogen-containing heterocycles like oxazoles and dihydroimidazoles through various synthetic strategies, including electrochemical methods. mdpi.com The copper(I) catalyzed azide-alkyne cycloaddition, a "click" reaction, is another powerful tool for forming triazole rings, and acetonitrile can serve as a co-solvent and ligand in these reactions. nih.gov

Reactivity at the α-Carbon Center of (Pentachlorophenyl)acetonitrile

The presence of the electron-withdrawing pentachlorophenyl and nitrile groups increases the acidity of the protons on the α-carbon, making it a reactive site for various carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions of the α-Carbon

The α-carbon of (pentachlorophenyl)acetonitrile can be deprotonated by a suitable base to form a carbanion. This carbanion can then act as a nucleophile and react with various electrophiles, such as alkyl halides or acyl halides, in alkylation and acylation reactions, respectively. This allows for the introduction of various substituents at the α-position, leading to a wide range of derivatives. The Finkelstein reaction, which involves the conversion of an alkyl chloride to a more reactive alkyl iodide, can be a useful preceding step in such alkylations. youtube.com

Condensation Reactions with Carbonyl Compounds

The active methylene (B1212753) group in (pentachlorophenyl)acetonitrile can participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.orgsigmaaldrich.comthermofisher.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and results in the formation of an α,β-unsaturated nitrile. wikipedia.orgyoutube.com

The Knoevenagel condensation involves the nucleophilic addition of the carbanion generated from (pentachlorophenyl)acetonitrile to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield the final product. wikipedia.org The reaction conditions can be tuned, for instance, by using different catalysts or by removing the water formed during the reaction to drive the equilibrium towards the product. thermofisher.com A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent and is particularly useful when a carboxylic acid group is involved, often leading to decarboxylation. organic-chemistry.org

Table 2: Examples of Knoevenagel Condensation Reactions

| Carbonyl Compound | Base/Catalyst | Product |

| Benzaldehyde | Piperidine | 2-(Pentachlorophenyl)-3-phenylacrylonitrile |

| Acetone | Potassium Hydroxide | 2-(Pentachlorophenyl)-3-methylbut-2-enenitrile |

| Cyclohexanone | Potassium Hydroxide | 2-(Cyclohexylidene)-2-(pentachlorophenyl)acetonitrile orgsyn.org |

| Formaldehyde | Sodium Naphthalene | 2-(Pentachlorophenyl)-3-hydroxypropanenitrile (Ethylene cyanohydrin derivative) colab.ws |

This reactivity provides a powerful tool for the synthesis of highly functionalized alkenes from (pentachlorophenyl)acetonitrile.

Reactivity of the Pentachlorophenyl Moiety

The reactivity of the pentachlorophenyl group in (Pentachlorophenyl)acetonitrile is largely dictated by the presence of five electron-withdrawing chlorine atoms on the aromatic ring. This high degree of halogenation renders the ring electron-deficient and susceptible to specific types of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Polychlorinated Ring

The pentachlorophenyl ring of (Pentachlorophenyl)acetonitrile is highly activated towards nucleophilic aromatic substitution (SNAr). This is because the numerous electron-withdrawing chlorine atoms stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. masterorganicchemistry.compressbooks.pub In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, which in this case is a chloride ion. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pubyoutube.com

The general mechanism for an SNAr reaction is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is further stabilized by electron-withdrawing groups at the ortho and para positions. masterorganicchemistry.compressbooks.pubyoutube.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the substituted product. youtube.com

The rate of SNAr reactions is influenced by several factors:

Nucleophile: Stronger nucleophiles lead to faster reaction rates.

Leaving Group: The nature of the leaving group is important, with the reaction rate generally increasing with the electronegativity of the halide (F > Cl > Br > I), as the C-X bond-breaking step is not the rate-determining step. masterorganicchemistry.com

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

Due to the high degree of chlorination, the pentachlorophenyl ring is a prime substrate for SNAr reactions. The chlorine atoms act as both activating groups and potential leaving groups. The substitution pattern can be influenced by the reaction conditions and the nature of the nucleophile.

Generation and Reactivity of Stable α-Acyloxy Free Radicals from Related Acetic Acid Derivatives

While direct information on the generation of α-acyloxy free radicals from (Pentachlorophenyl)acetonitrile is scarce, the generation and reactivity of such radicals from related α-alkoxy carboxylic acid and acyl selenide/telluride precursors have been studied. nih.gov These radicals are valuable intermediates in organic synthesis, particularly for forming sterically congested C-C bonds. nih.gov

One common method for generating α-acyloxyalkyl radicals involves the reaction of xanthates with vinyl esters. mdpi.com These radicals can then participate in various reactions, including addition-fragmentation processes and ring closures. mdpi.com For instance, α-(acyloxy)alkyl radicals generated from aromatic adducts can undergo cyclization onto the aromatic ring. mdpi.com

The stability of free radicals is influenced by several factors, including resonance stabilization and steric hindrance. nih.govresearchgate.net In the context of α-acyloxy radicals, the presence of an adjacent oxygen atom can provide some stabilization. The reactivity of these radicals is governed by thermodynamics and the electronic and steric properties of the reactants. nih.gov

Photochemical Transformations of Halogenated Acetonitriles

Halogenated acetonitriles, including compounds structurally related to (Pentachlorophenyl)acetonitrile, are known to undergo photochemical transformations. nih.govwho.int These reactions are of environmental interest as they can lead to the degradation of these compounds in aqueous systems. nih.govwaterrf.org

Investigation of Photoreduction and Dehalogenation Mechanisms

The photochemical degradation of halogenated compounds often involves photoreduction and dehalogenation. cdnsciencepub.com In the presence of UV light, halogenated acetonitriles can be reduced, leading to the cleavage of the carbon-halogen bond and the formation of a halide ion and a carbon-centered radical. nih.govacs.org This process can be initiated by the absorption of a photon by the molecule itself or through sensitization by other molecules present in the medium. nih.govresearchgate.net

Studies on various haloacetonitriles have shown that they are susceptible to degradation by advanced oxidation/reduction processes (AO/RPs), which generate highly reactive species like hydrated electrons (eaq–) and hydroxyl radicals (•OH). nih.govacs.org The hydrated electron is a powerful reducing agent that reacts rapidly with halogenated acetonitriles, leading to dehalogenation. nih.govacs.org The rate of this reaction generally increases with the number of halogen substituents. nih.govacs.org

The general mechanism for the reductive dehalogenation of a chlorinated acetonitrile can be represented as:

R-Cl + eaq– → R• + Cl–

The resulting carbon-centered radical can then undergo further reactions.

Analysis of Photolytically Generated Radical Intermediates

The photolysis of halogenated organic compounds leads to the formation of various radical intermediates. acs.org In the case of halogenated acetonitriles, photolysis can generate carbon-centered radicals and, in some cases, halogen atoms. nih.gov The nature and reactivity of these radicals are crucial in determining the final products of the photochemical reaction.

For instance, the photolysis of iodoacetonitrile (B1630358) (ICN) in acetonitrile solution has been studied using transient absorption spectroscopy. nih.gov This study revealed the rapid formation and decay of free CN radicals, which can then undergo various reactions, including recombination with iodine atoms, hydrogen atom abstraction from the solvent, and addition to solvent molecules. nih.gov

The analysis of radical intermediates is often performed using techniques such as electron spin resonance (ESR) spectroscopy and time-resolved spectroscopy. These methods allow for the detection and characterization of transient radical species, providing insights into the reaction mechanism. researchgate.net The stability and reactivity of these photolytically generated radicals are influenced by factors such as their electronic structure and the surrounding environment. nih.gov

Theoretical and Computational Investigations of Pentachlorophenyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to describing the electronic makeup and bonding of a molecule. chemrxiv.org Methods like Density Functional Theory (DFT) are instrumental in providing a reliable description of the electron density distribution, which governs the molecule's properties and reactivity. nih.govnih.gov

Density Functional Theory (DFT) is a standard method for computational studies, capable of providing accurate molecular geometries and stabilities. sciencepublishinggroup.com A typical approach would involve geometry optimization using a hybrid functional, such as B3LYP, with a comprehensive basis set like 6-311+G(d,p), a method that has been successfully applied to related chlorinated compounds like pentachlorophenol (B1679276). nih.govresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for (Pentachlorophenyl)acetonitrile based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl (average) | 1.74 Å |

| C-C (aromatic, avg.) | 1.40 Å | |

| C-C (ring-CH₂) | 1.51 Å | |

| C-C (CH₂-CN) | 1.47 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Cl-C-C (aromatic) | ~120° | |

| C(ring)-C-H (methylene) | 109.5° | |

| C(ring)-C-C (acetonitrile) | 110.0° | |

| Dihedral Angle | C(ortho)-C-C-C(N) | ~90° |

Note: This data is representative and illustrates the type of information obtained from a DFT geometry optimization. The dihedral angle is predicted to be non-planar to minimize steric hindrance between the methylene (B1212753) group and the ortho-chlorine atoms.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org

For (Pentachlorophenyl)acetonitrile, the HOMO is expected to be localized primarily on the electron-rich pentachlorophenyl ring, specifically involving the p-orbitals of the chlorine and carbon atoms. The LUMO is likely to be a π* antibonding orbital associated with the cyano group (-C≡N) of the acetonitrile (B52724) moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. libretexts.org

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Description | Significance for (Pentachlorophenyl)acetonitrile |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences the molecule's ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and the energy required for electronic excitation. A large gap implies high stability. |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.org The relationship between these structures and their potential energy is visualized using a Potential Energy Surface (PES). libretexts.org A PES is a mathematical function that relates the energy of a molecule to its geometry. libretexts.org

For (Pentachlorophenyl)acetonitrile, the most significant conformational flexibility comes from the rotation around the single bond connecting the methylene group (-CH₂) to the pentachlorophenyl ring. A potential energy surface map can be generated by systematically rotating this bond and calculating the energy at each step. This process reveals the most stable conformers (energy minima) and the energy barriers (transition states) between them. youtube.com

Due to the significant steric hindrance from the two chlorine atoms at the ortho positions of the phenyl ring, free rotation is highly restricted. The lowest energy conformation is likely one where the C-CH₂CN bond is twisted to minimize the interaction between the methylene hydrogens and the bulky chlorine atoms. A conformation where the acetonitrile group is perpendicular to the plane of the phenyl ring would likely represent an energy minimum, while a coplanar arrangement would be an energy maximum due to severe steric clash.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable ally for the elucidation of reaction mechanisms, allowing for the exploration of potential energy surfaces to identify reactants, products, intermediates, and transition states. researchgate.netscielo.br This analysis provides thermodynamic and kinetic parameters that help explain why a reaction follows a specific pathway. researchgate.net

A plausible synthesis of (Pentachlorophenyl)acetonitrile involves the nucleophilic substitution of a pentachlorobenzyl halide (e.g., pentachlorobenzyl chloride) with a cyanide salt. This reaction likely proceeds through an Sₙ2 mechanism.

Computational modeling of this reaction would involve:

Locating Reactants and Products: The geometries and energies of the starting materials (pentachlorobenzyl chloride and cyanide anion) and the final products ((Pentachlorophenyl)acetonitrile and chloride anion) are calculated.

Identifying the Transition State (TS): A search for the saddle point on the PES between reactants and products is performed. libretexts.org For an Sₙ2 reaction, this TS would feature a trigonal bipyramidal geometry at the benzylic carbon, with a partially formed C-CN bond and a partially broken C-Cl bond.

Calculating Activation Energy: The energy difference between the transition state and the reactants defines the activation energy (Ea), which is the primary determinant of the reaction rate. scielo.br

Computational studies on related nitrile reactions, such as the Thorpe reaction, demonstrate how DFT can be used to evaluate different mechanistic proposals and determine the most likely pathway. mdpi.com

Photochemical processes are initiated by the absorption of light, which promotes a molecule to an excited electronic state. Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-visible absorption spectrum and explore the potential energy surfaces of these excited states. researchgate.net

For (Pentachlorophenyl)acetonitrile, TD-DFT calculations would first identify the electronic transitions, likely π → π* transitions within the aromatic ring and n → π* transitions involving the cyano group. Upon excitation, the molecule can undergo various processes. A highly probable photochemical reaction for a polychlorinated aromatic compound is the cleavage of a carbon-chlorine bond (C-Cl).

Computational models can trace the dissociation pathway on the excited-state PES. This involves identifying the lowest-energy path from the initial excited state to the dissociated products (a pentachlorophenyl radical and a chlorine radical). Such studies provide insight into the molecule's photostability and potential degradation pathways, similar to how the photochemistry of acetonitrile itself has been studied to understand its dissociation channels. u-pec.fr

Environmental Photochemistry and Abiotic Degradation Pathways of Halogenated Acetonitrile Compounds

Photolytic Pathways of Polychlorinated Aromatic Compounds in Aquatic and Atmospheric Systems

The photodegradation of polychlorinated aromatic compounds, such as (Pentachlorophenyl)acetonitrile, in aquatic and atmospheric environments is a significant abiotic degradation pathway. nih.gov This process is primarily driven by the absorption of ultraviolet (UV) radiation from sunlight. osti.gov

Upon absorption of light energy, these compounds can be excited to higher energy states. nih.gov This excitation can lead to the cleavage of carbon-halogen bonds, a process known as reductive dechlorination. cdnsciencepub.com In this process, a chlorine atom is replaced by a hydrogen atom, leading to the formation of less chlorinated congeners. For instance, the photolysis of pentachlorophenol (B1679276), a structurally related compound, results in the formation of tetrachlorophenols, trichlorophenols, and dichlorophenols. researchgate.net It is plausible that (Pentachlorophenyl)acetonitrile undergoes a similar stepwise dechlorination.

In addition to direct photolysis, where the compound itself absorbs light, indirect photolysis can also occur. researchgate.net This involves photosensitizers, such as dissolved organic matter (DOM) or nitrate (B79036) ions, which absorb light and transfer the energy to the polychlorinated aromatic compound, initiating its degradation. researchgate.netresearchgate.net Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), generated from the photoreaction of these sensitizers, can also react with and degrade the parent compound. researchgate.nettandfonline.com

Role of Solvents and Environmental Matrices in Influencing Photoreactivity

The medium in which a polychlorinated aromatic compound is present significantly influences its photoreactivity. Solvent properties such as polarity, viscosity, and the ability to donate hydrogen atoms can affect the efficiency and pathways of photodegradation.

Acetonitrile (B52724), a polar aprotic solvent, is often used in laboratory studies of photochemical reactions due to its transparency in the UV-visible region. researchgate.netepa.gov In mixtures of water and acetonitrile, the photolysis of polychlorinated compounds has been observed to yield various products, including reductively dechlorinated compounds. cdnsciencepub.comcdnsciencepub.com The use of acetonitrile as a co-solvent can influence reaction pathways; for example, it can act as a hydrogen donor in reductive dechlorination processes. cdnsciencepub.com The polarity of acetonitrile can also affect electron transfer processes, which are fundamental to many photochemical reactions. researchgate.net

In natural environmental matrices, the situation is more complex. The presence of dissolved organic matter (DOM) in aquatic systems can have a dual effect. On one hand, DOM can act as a photosensitizer, promoting indirect photolysis. researchgate.net On the other hand, DOM can also act as a light screen, absorbing UV radiation and reducing the amount of light available to the target compound, thereby inhibiting direct photolysis. researchgate.net The composition and concentration of DOM will determine its net effect on the photoreactivity of (Pentachlorophenyl)acetonitrile.

In soil and sediment, the presence of mineral surfaces and organic matter can also influence photochemical processes. Adsorption to these matrices can alter the light absorption properties of the compound and may provide different reaction pathways compared to those in aqueous solution.

Kinetics and Quantum Yields of Abiotic Degradation in Model Environmental Systems

The rate of photodegradation is a critical parameter for assessing the environmental persistence of a compound. This rate is often described by a first-order kinetic model, where the rate of degradation is proportional to the concentration of the compound.

The quantum yield (Φ) is a fundamental measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the reactant. The quantum yield is a crucial parameter for modeling the photodegradation of chemicals in the environment.

For structurally similar compounds like pentachlorophenol (PCP), studies have determined the quantum yields for its photodecomposition. In one study, the quantum yield for the reaction of PCP was found to be pH-dependent, with values of 200 ± 7 x 10⁻³ mol/Einstein at pH 3 and 22 ± 1.1 x 10⁻³ mol/Einstein at pH 9. nih.gov This indicates that the ionic state of the molecule can significantly affect its photoreactivity. While specific quantum yield data for (Pentachlorophenyl)acetonitrile are not available in the reviewed literature, the data for PCP provides an indication of the potential range and influencing factors.

The kinetics of abiotic degradation are also influenced by the intensity of the light source and the presence of other substances that can promote or inhibit the reaction, as discussed in the previous section.

Identification of Abiotic Transformation Products

The abiotic degradation of (Pentachlorophenyl)acetonitrile is expected to produce a range of transformation products (TPs). nih.govnih.gov Based on the known photochemistry of other polychlorinated aromatic compounds, several types of TPs can be anticipated.

Reductive Dechlorination Products: As mentioned earlier, the primary photolytic pathway is likely reductive dechlorination, leading to the formation of tetrachloro-, trichloro-, dichloro-, and monochloro- (phenyl)acetonitrile isomers. cdnsciencepub.comresearchgate.net

Hydroxylated Products: Reaction with hydroxyl radicals, either in the atmosphere or in aquatic systems, can lead to the formation of hydroxylated derivatives. For pentachlorophenol, the formation of tetrachlorocatechol (B74200) and tetrachlorohydroquinone (B164984) has been observed. nih.gov A similar hydroxylation of the aromatic ring of (Pentachlorophenyl)acetonitrile is plausible.

Products from Reactions with Acetonitrile: In laboratory studies using acetonitrile as a solvent, products incorporating the solvent molecule have been observed. For example, the photolysis of tetrachlorobenzenes and pentachlorobenzene (B41901) in water-acetonitrile mixtures has been reported to form compounds with the molecular formulas C₈H₄Cl₃NO and C₈H₃Cl₄NO, respectively. cdnsciencepub.comcdnsciencepub.com This suggests the potential for the formation of novel TPs from the reaction of photochemically generated radical species with acetonitrile.

The identification of these transformation products is crucial as they may have different toxicological and environmental fate characteristics compared to the parent compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in the Construction of Complex Organic Molecules

Acetonitrile (B52724) and its derivatives are recognized as valuable two-carbon building blocks in organic synthesis. researchgate.net The cyanomethyl group (—CH₂CN) is particularly useful due to the acidity of its α-protons and the versatility of the nitrile functional group. (Pentachlorophenyl)acetonitrile can be anticipated to serve as a potent intermediate for introducing both a two-carbon chain and a pentachlorophenyl group into a target molecule.

The fundamental reactivity stems from the ability to deprotonate the methylene (B1212753) (CH₂) group to form a nucleophilic carbanion. This anion can then participate in various carbon-carbon bond-forming reactions. The strong electron-withdrawing nature of the pentachlorophenyl ring would significantly increase the acidity of the α-protons compared to unsubstituted phenylacetonitrile (B145931), facilitating its deprotonation even with milder bases.

Key synthetic transformations involving acetonitrile derivatives that can be applied to (Pentachlorophenyl)acetonitrile include:

Cyanomethylation: The primary reaction involves the generation of the (C₆Cl₅)CHCN⁻ anion, which can act as a nucleophile to attack a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones. This provides a direct route to more complex structures bearing the pentachlorophenyl moiety.

Cyclization Reactions: Acetonitrile is a known precursor in the synthesis of various heterocyclic compounds like pyridines and oxazoles. mdpi.comresearchgate.net For instance, (Pentachlorophenyl)acetonitrile could react with alkynes in the presence of a catalyst or promoter, leading to highly substituted pyridines.

The Blaise Reaction: This reaction involves the formation of a β-enamino ester or β-ketoester from a nitrile, an organozinc compound, and an α-haloester. ntnu.no Applying this to (Pentachlorophenyl)acetonitrile could yield complex intermediates with both nitrogen and carbonyl functionalities.

Decyanation: While the nitrile group is a powerful tool for synthesis, it can also be removed after serving its purpose, a process known as decyanation. researchgate.net This allows the cyanomethyl group to be used as a masked methyl or methylene group, adding to its synthetic utility.

The synthesis of related compounds like p-chlorophenyl acetonitrile has been demonstrated through the reaction of the corresponding benzyl (B1604629) chloride with sodium cyanide, often catalyzed by an iodide salt in what is known as a Finkelstein reaction. youtube.com A similar pathway could likely be employed for the synthesis of (Pentachlorophenyl)acetonitrile from pentachlorobenzyl chloride.

| Reaction Type | Description | Potential Product from (Pentachlorophenyl)acetonitrile |

|---|---|---|

| Cyanomethylation | Alkylation of the α-carbon anion with an electrophile (e.g., R-X). | Complex nitrile (C₆Cl₅)CH(R)CN |

| Ritter Reaction | Reaction of the nitrile with a carbocation source in the presence of strong acid. | N-Substituted amides |

| Cyclization | Participation in multi-component reactions to form heterocyclic rings. mdpi.com | Substituted pyridines, oxazoles, etc. |

| Hydrolysis | Conversion of the nitrile group to a carboxylic acid or amide. | (Pentachlorophenyl)acetic acid or acetamide (B32628) |

Potential in Supramolecular Chemistry as Building Blocks for Self-Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, ordered assemblies from smaller molecular building blocks. rsc.org Block copolymers, for example, can self-assemble into a wide variety of morphologies, including spheres, cylinders, and lamellae. rsc.org

(Pentachlorophenyl)acetonitrile possesses distinct features that make it a candidate for designing supramolecular systems:

π-π Stacking: The large, flat, and highly electron-deficient pentachlorophenyl ring is an ideal candidate for strong π-π stacking interactions. It would preferentially stack with electron-rich aromatic rings, enabling the programmed assembly of alternating donor-acceptor arrays.

Hydrogen Bonding: The nitrogen atom of the nitrile group is a hydrogen bond acceptor. This allows for the formation of directed assemblies with hydrogen bond donor molecules.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with Lewis bases to form specific and directional contacts, further guiding the self-assembly process.

By combining these interactions, (Pentachlorophenyl)acetonitrile could be incorporated into liquid crystals, organogels, or molecular frameworks where the specific arrangement of molecules dictates the material's bulk properties.

Contribution to Novel Ligand Design in Inorganic and Organometallic Chemistry

Acetonitrile is a common and often crucial component in inorganic and organometallic chemistry, where it can act as a solvent, a reactant, or a ligand. ntnu.no The nitrile group coordinates to metal centers through the lone pair of electrons on the nitrogen atom. While often serving as a weakly-coordinating, labile (easily displaced) ligand, its role can be far more complex and influential.

A key discovery is the ability of certain metal centers to activate the C-H bond of a coordinated acetonitrile ligand. nih.gov Research has shown that nickel and palladium complexes can facilitate the deprotonation of the acetonitrile, leading to a "flip" where the molecule transforms from an N-bound ligand to a C-bound cyanomethyl (—CH₂CN) ligand. nih.govchemrxiv.org

Key aspects of (Pentachlorophenyl)acetonitrile in ligand design include:

Metal-Induced Acidification: Coordination of the nitrile to a cationic metal center like Pd(II) dramatically increases the acidity of the α-protons. chemrxiv.orgchemrxiv.org For (Pentachlorophenyl)acetonitrile, this effect would be amplified by the electron-withdrawing pentachlorophenyl ring, making the formation of a metal-cyanomethyl complex even more favorable.

Formation of Novel Organometallic Species: The in-situ generation of a (pentachlorophenyl)cyanomethyl ligand creates a strong metal-carbon bond. This opens pathways to new organometallic complexes with unique steric and electronic properties conferred by the C₆Cl₅ group.

Catalyst Modification: The bulky and electron-poor nature of the pentachlorophenyl group could be used to tune the catalytic activity of a metal center. By occupying a coordination site, it can influence the steric environment around the metal, potentially leading to enhanced selectivity in catalytic reactions.

Precursor to Advanced Materials: Highly soluble copper(I)-acetonitrile salts have been used as building blocks to create novel phosphorus-rich organometallic-inorganic compounds. rsc.org Similarly, a (Pentachlorophenyl)acetonitrile complex could serve as a soluble precursor for depositing metal-containing thin films or synthesizing complex coordination polymers. In some cases, the C≡N bond of a coordinated acetonitrile can be completely cleaved at a dimetal center, leading to unprecedented transformations and the formation of ligands like ethylidyne. nih.gov

| Metal Center | Observed Reaction with Acetonitrile Ligand | Significance | Reference |

|---|---|---|---|

| Nickel(II) | C-H activation and conversion from N-bound to C-bound cyanomethyl ligand. | Demonstrates the ability of metals to activate the otherwise inert C-H bond of acetonitrile. | nih.gov |

| Palladium(II) | Dramatic acidification of coordinated acetonitrile, facilitating deprotonation. | Quantifies the electronic effect of the metal, making C-H activation predictable. | chemrxiv.orgchemrxiv.org |

| Dimolybdenum | Full cleavage of the C≡N bond. | Shows that the strong triple bond of the nitrile can be broken by reactive metal centers. | nih.gov |

| Copper(I) | Acts as a soluble, labile ligand for building larger inorganic clusters. | Highlights its use as a convenient synthon in coordination chemistry. | rsc.org |

Exploration in Polymer Chemistry as Monomers or Initiators for Specific Polymerization Processes

In polymer chemistry, monomers are the fundamental repeating units that form a polymer chain, while initiators are substances that start the polymerization process. youtube.com Free-radical polymerization is a common method applicable to a wide range of vinyl monomers. beilstein-journals.org

The potential of (Pentachlorophenyl)acetonitrile in polymer science is multifaceted:

As a Monomer: While acetonitrile itself is not a typical vinyl monomer, it has been shown to polymerize under extreme conditions of high pressure. carnegiescience.eduosti.gov This process involves a hydrogen transfer from the methyl group to the nitrile, initiating a polymerization that forms complex nanoribbons. carnegiescience.eduosti.gov It is conceivable that (Pentachlorophenyl)acetonitrile could undergo similar pressure-induced polymerization. More conventionally, the synthesis and polymerization of related pentachlorophenyl acrylate (B77674) have been successfully demonstrated, indicating that the bulky pentachlorophenyl group is compatible with polymerization processes and can be incorporated into polymer chains. amanote.com

As an Initiator or Chain-Transfer Agent: The C-H bonds of the methylene group, weakened by both the nitrile and the pentachlorophenyl ring, could potentially be abstracted by a radical. This would generate a stable (C₆Cl₅)ĊHCN radical that could initiate the polymerization of other monomers. This is analogous to how common initiators like AIBN (azobisisobutyronitrile) decompose to generate radicals that start the polymerization chain reaction. youtube.com

As a Polymer Modifier: The presence of acetonitrile as a solvent or co-ligand can significantly influence the properties of polymers during their synthesis. For example, in palladium-catalyzed polymerization, acetonitrile can affect the degree of branching in the final polymer. nih.gov The unique electronic properties of (Pentachlorophenyl)acetonitrile could offer a novel way to control polymer architecture during synthesis.

Future Research Directions and Unexplored Avenues for Pentachlorophenyl Acetonitrile

Development of Green Chemistry-Compliant Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic routes to (Pentachlorophenyl)acetonitrile, moving away from traditional methods that may involve harsh reagents and generate significant waste. Key areas of investigation could include:

Solvent-Free and Aqueous Synthesis: Exploring reaction conditions that minimize or eliminate the use of volatile organic solvents would be a significant advancement. Research into solid-state reactions or syntheses conducted in water, potentially with the aid of phase-transfer catalysts, could offer greener alternatives.

Catalytic Approaches: The development of catalytic systems for the synthesis of (Pentachlorophenyl)acetonitrile is a crucial avenue. This could involve investigating the use of transition metal catalysts for the cyanation of hexachlorobenzene (B1673134) or related precursors under milder conditions than traditionally employed.

Energy-Efficient Synthesis: Investigating the use of alternative energy sources, such as microwave irradiation or ultrasonication, could lead to more energy-efficient and faster synthetic protocols.

| Potential Green Synthetic Strategy | Description | Potential Advantages |

| Microwave-Assisted Cyanation | The use of microwave irradiation to accelerate the reaction between a pentachlorophenyl precursor and a cyanide source. | Reduced reaction times, lower energy consumption, and potentially higher yields. |

| Aqueous Phase Synthesis | Conducting the synthesis in water, possibly using surfactants or phase-transfer catalysts to overcome solubility issues. | Elimination of hazardous organic solvents, simplified workup procedures. |

| Mechanochemical Synthesis | A solvent-free approach where mechanical energy (e.g., ball milling) is used to drive the chemical reaction. | Avoidance of solvents, potential for novel reactivity, and reduced waste generation. |

Deeper Investigation into Structure-Reactivity Relationships and Reaction Selectivity

A fundamental understanding of the relationship between the structure of (Pentachlorophenyl)acetonitrile and its chemical reactivity is essential for unlocking its full potential. The presence of five chlorine atoms on the phenyl ring, coupled with the electron-withdrawing nature of the acetonitrile (B52724) group, creates a unique electronic and steric environment that warrants detailed investigation.

Future research should focus on:

Systematic Reactivity Studies: A comprehensive examination of the reactivity of the various positions on the aromatic ring and the acetonitrile moiety. This would involve subjecting the compound to a range of reaction conditions to probe its susceptibility to nucleophilic aromatic substitution, electrophilic attack (though likely challenging), and reactions at the benzylic position.

Influence of the Acetonitrile Group: Elucidating the directing effects and the activating/deactivating nature of the acetonitrile group on the pentachlorophenyl ring is critical. Comparative studies with related pentachlorophenyl derivatives would provide valuable insights.

Control of Reaction Selectivity: Developing methodologies to control the selectivity of reactions involving (Pentachlorophenyl)acetonitrile is a key challenge. This could involve the use of sterically hindered reagents, specific catalysts, or directing groups to achieve site-selective transformations.

Advanced Computational Studies for Predictive Design and Property Elucidation

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Advanced computational studies on (Pentachlorophenyl)acetonitrile could provide significant insights where experimental data is lacking.

Potential areas for computational investigation include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the electronic structure, molecular orbitals (HOMO-LUMO gap), and electrostatic potential of the molecule. These calculations can help predict its reactivity and spectroscopic properties.

Reaction Mechanism Modeling: Simulating potential reaction pathways to understand the thermodynamics and kinetics of various transformations. This can aid in the design of more efficient synthetic routes and in explaining observed reaction outcomes.

Predictive Property Analysis: Using quantitative structure-property relationship (QSPR) models to predict physical, chemical, and potentially biological properties of (Pentachlorophenyl)acetonitrile and its derivatives.

| Computational Method | Information Gained | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, bond lengths and angles, vibrational frequencies, and Mulliken charges. | Prediction of reactivity, spectroscopic signatures (IR, Raman), and dipole moment. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies and UV-Vis absorption spectra. | Understanding the photophysical properties of the molecule. |

| Molecular Dynamics (MD) Simulations | Behavior of the molecule in different solvent environments over time. | Insights into solvation effects and conformational dynamics. |

Exploration of (Pentachlorophenyl)acetonitrile in Catalytic Processes

The unique electronic and steric properties of (Pentachlorophenyl)acetonitrile suggest its potential utility in the field of catalysis, either as a ligand, a catalyst precursor, or a substrate in catalytic transformations.

Unexplored avenues include:

Ligand Development: The acetonitrile nitrogen and the aromatic pi-system could potentially coordinate with metal centers. Research into the synthesis of metal complexes bearing the (Pentachlorophenyl)acetonitrile moiety as a ligand could lead to novel catalysts with unique reactivity and selectivity.

Catalyst Precursor: The compound could serve as a precursor for the synthesis of more complex catalytic structures. For example, it could be functionalized to introduce coordinating groups, leading to the formation of pincer-type ligands or other sophisticated catalytic architectures.

Substrate in C-Cl Activation: The carbon-chlorine bonds in (Pentachlorophenyl)acetonitrile are potential targets for catalytic activation. Investigating cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to replace one or more chlorine atoms would open up pathways to a wide range of new derivatives.

Integration into Nanomaterials and Surface Chemistry Studies

The incorporation of highly functionalized molecules like (Pentachlorophenyl)acetonitrile into nanomaterials or onto surfaces can impart novel properties and functionalities. This is a largely unexplored but promising area of research.

Future studies could focus on:

Surface Functionalization: The chemical modification of surfaces (e.g., silica, gold, carbon nanotubes) with (Pentachlorophenyl)acetonitrile to alter their chemical and physical properties. The nitrile group, for instance, can be reduced to an amine for further functionalization.

Component of Advanced Polymers: The use of (Pentachlorophenyl)acetonitrile as a monomer or a functional additive in the synthesis of polymers with enhanced thermal stability, flame retardancy, or specific electronic properties due to the high chlorine content.

Precursor for Carbonaceous Nanomaterials: Investigating the pyrolysis or chemical vapor deposition of (Pentachlorophenyl)acetonitrile as a potential precursor for the synthesis of nitrogen-doped and chlorine-co-doped carbon nanomaterials with potential applications in catalysis and energy storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.